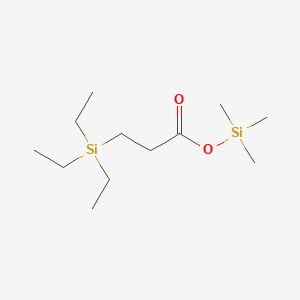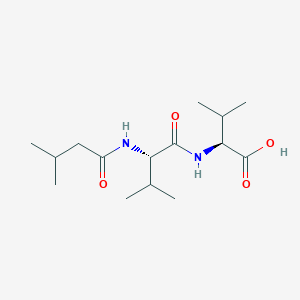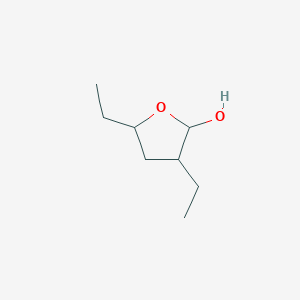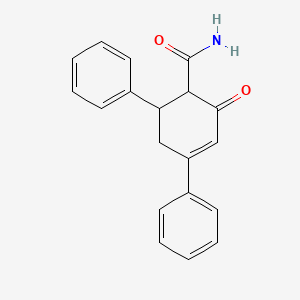
3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- is an organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by a cyclohexene ring substituted with a carboxamide group and two phenyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- can be achieved through the reaction of N-substituted acetoacetic acid amides with benzalacetophenone and 4-methoxybenzalacetophenone in alcohol in the presence of potassium hydroxide . This reaction typically involves refluxing the mixture for about an hour to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the substituents. The pathways involved often include the modulation of enzyme activity, which can lead to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxamide: Lacks the phenyl groups and has different reactivity.
2-Oxo-4,6-diphenylcyclohexanone: Similar structure but lacks the carboxamide group.
Cyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
3-Cyclohexene-1-carboxamide, 2-oxo-4,6-diphenyl- is unique due to the presence of both the carboxamide and oxo groups, along with the phenyl substitutions. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57839-64-2 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C19H17NO2/c20-19(22)18-16(14-9-5-2-6-10-14)11-15(12-17(18)21)13-7-3-1-4-8-13/h1-10,12,16,18H,11H2,(H2,20,22) |
InChI Key |
WDTJOYBGOYTWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)



![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)


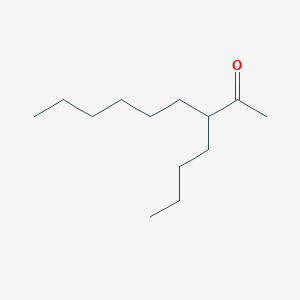

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
